molecular formula C9H11BrO2 B1358323 3-(4-Bromophenoxy)propan-1-ol CAS No. 67900-64-5

3-(4-Bromophenoxy)propan-1-ol

Cat. No.: B1358323
CAS No.: 67900-64-5
M. Wt: 231.09 g/mol
InChI Key: PFKPRUNICVIARC-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis

The primary role of 3-(4-Bromophenoxy)propan-1-ol in organic synthesis is that of a key intermediate or building block. lookchem.com Its bifunctional nature, possessing both a reactive aryl bromide and a primary alcohol, allows for sequential or orthogonal chemical transformations.

A common method for its synthesis involves the Williamson ether synthesis, where 4-bromophenol (B116583) is reacted with a 3-carbon alkylating agent. For instance, one preparation involves reacting 4-bromophenol with 3-bromopropanol in the presence of a base like powdered sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). prepchem.com Another approach utilizes potassium carbonate as the base and acetone (B3395972) as the solvent. prepchem.com Research has also explored optimizing reaction conditions, such as the choice of solvent, to improve yields. For example, tetrahydrofuran (B95107) (THF) has been used as an alternative to dimethylformamide (DMF) to simplify product purification due to its lower boiling point. jcmc.com.np

Once synthesized, the compound's functional groups can be selectively targeted. The hydroxyl group (-OH) can undergo oxidation to form an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. The bromine atom on the phenyl ring is a particularly useful handle for carbon-carbon bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Foundational Research Trajectories and Scope

Research involving this compound primarily focuses on its application as a precursor for molecules with potential biological activity. The compound itself is often just one step in a multi-step synthesis pathway. For example, it has been used as a starting material in the synthesis of potential inhibitors of the aromatase P450 enzyme, which is a target in the treatment of hormone-dependent breast cancer. jcmc.com.np In this context, the 3-(4-bromophenoxy)propyl moiety serves as a core structure that is further elaborated to create the final, more complex inhibitor.

The compound is also utilized in the development of novel agents for other therapeutic areas. Its structure can be found within molecules designed for medicinal chemistry research, where the goal is to synthesize and test new compounds for their effects on biological targets like enzymes or receptors. smolecule.comsmolecule.com The bromophenyl group is often incorporated to enhance binding affinity to target proteins or to serve as a site for further functionalization to explore structure-activity relationships. biosynth.com For instance, research has noted its use as a reagent in creating daphneolone (B1638094) derivatives with fungicidal properties. chemicalbook.com

The scope of research is therefore not on the compound itself as an end product, but on its role as a versatile platform. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is crucial for characterizing the compound and ensuring its purity before it is used in subsequent synthetic steps. jcmc.com.np

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 67900-64-5
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Colorless liquid
SMILES C1=CC(=CC=C1OCCCO)Br

Data sourced from Biosynth biosynth.com and Hoffman Fine Chemicals. hoffmanchemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKPRUNICVIARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596034
Record name 3-(4-Bromophenoxy)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67900-64-5
Record name 3-(4-Bromophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-4-BROMOPHENOXY PROPAN-1-OL
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Advanced Synthetic Strategies and Mechanistic Insights

Established and Evolving Synthesis Pathways

The creation of 3-(4-Bromophenoxy)propan-1-ol is primarily achieved through etherification reactions, with the Williamson ether synthesis being a cornerstone method. francis-press.comfrancis-press.com This approach, along with multi-step strategies, allows for the versatile construction of the target molecule.

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. francis-press.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, 4-bromophenol (B116583) is treated with a base to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then reacts with a 3-halopropan-1-ol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, via an SN2 mechanism to yield the desired ether. masterorganicchemistry.com The choice of the halogenated propanol (B110389) can influence the reaction rate, with brominated and iodinated alkanes generally being more reactive than their chlorinated counterparts. francis-press.com

A typical procedure involves refluxing a mixture of 4-bromophenol, a suitable base like potassium carbonate (K2CO3), and a 3-halopropan-1-ol in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). francis-press.comprepchem.com The base is crucial for deprotonating the phenol, thereby activating it for the nucleophilic attack.

Table 1: Reactants in Williamson Ether Synthesis

Reactant Role
4-Bromophenol Phenolic starting material
3-Halopropan-1-ol Alkylating agent
Base (e.g., K2CO3, NaH) Deprotonates the phenol

Several factors can be manipulated to optimize the synthesis of this compound and maximize the yield. The choice of base, solvent, temperature, and reaction time are all critical parameters. francis-press.com Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol, which can be particularly useful if the reaction is sluggish. masterorganicchemistry.com

The selection of the solvent is also important. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate SN2 reactions. francis-press.commasterorganicchemistry.com Temperature control is essential; while heating is generally required to drive the reaction forward, excessive temperatures can lead to side reactions, such as elimination, especially with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org The use of a catalyst, such as potassium iodide, can also enhance the reaction rate by in-situ conversion of a less reactive alkyl chloride to a more reactive alkyl iodide. francis-press.com

One documented synthesis involves refluxing a mixture of 4-bromophenol, potassium carbonate, and 3-bromo-1-(tetrahydropyran-2-yloxy)propane in acetone for two days. prepchem.com Subsequent removal of the protecting group yields the target compound. prepchem.com This illustrates a strategy to avoid potential side reactions involving the hydroxyl group of the propanol.

While the direct etherification is common, multi-step synthesis strategies offer alternative routes and can be adapted for the construction of more complex molecules. youtube.comyoutube.com These approaches often involve the introduction of functional groups in a sequential manner to build the desired molecular framework. savemyexams.com

For instance, a synthetic route could begin with a different starting material that already contains the propanol side chain, followed by the introduction of the bromo-substituted phenyl group. Alternatively, a retrosynthetic analysis might suggest a different disconnection, perhaps involving the formation of the carbon-oxygen bond at a later stage of a more complex synthesis. youtube.com Multi-step syntheses allow for greater control over stereochemistry and the introduction of various functional groups, which is crucial in the synthesis of complex target molecules. libretexts.org

Targeted Chemical Transformations of the Hydroxyl Functionality

The hydroxyl group of this compound is a versatile functional handle that can be readily transformed into other functional groups, paving the way for the synthesis of a wide array of derivatives.

The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are commonly used to convert primary alcohols to aldehydes, in this case, 3-(4-Bromophenoxy)propionaldehyde. wikipedia.org This transformation is a key step in many synthetic sequences, as aldehydes are valuable intermediates for forming carbon-carbon bonds and other functional groups. nih.gov

Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding 3-(4-Bromophenoxy)propanoic acid. Careful control of the reaction conditions is necessary to achieve the desired product selectively.

Table 2: Oxidation Products of this compound

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC) 3-(4-Bromophenoxy)propionaldehyde

The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. byjus.comchemguide.co.uk This reaction, known as Fischer esterification when using a carboxylic acid, is a reversible process. masterorganicchemistry.com For example, reacting this compound with acetic anhydride would yield 3-(4-Bromophenoxy)propyl acetate. chemscene.com These ester derivatives can have diverse applications and properties.

Etherification: Further etherification of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base, similar to the Williamson ether synthesis. organic-chemistry.orggoogle.com This allows for the introduction of a second ether linkage, leading to the formation of more complex diether compounds. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield 1-bromo-4-(3-methoxypropoxy)benzene.

Reactions Involving the Bromine-Substituted Phenyl Moiety

The bromine atom on the phenyl ring of this compound is a key functional group that allows for a variety of synthetic transformations. This section explores advanced strategies focusing on the reactivity of this aryl bromide moiety, specifically through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves a two-step process of addition-elimination. youtube.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com The aromaticity is then restored in the second step by the departure of the leaving group. youtube.com

For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comscranton.edu These groups are crucial as they stabilize the anionic Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of this compound, the substrate is generally considered unreactive towards SNAr pathways under standard conditions. The molecule lacks the necessary strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, ortho or para to the bromine atom. The phenoxy group itself is not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. Consequently, forcing conditions, such as high temperatures and pressures along with very strong nucleophiles, would be required to induce substitution, often resulting in low yields and side reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions have become central to modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions. nobelprize.orgliverpool.ac.uk The aryl bromide moiety of this compound makes it an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide. nih.govresearchgate.net Since its discovery, it has become one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of the boronic acid reagents. nih.gov

The reaction of this compound with various aryl or vinyl boronic acids would proceed via a standard Suzuki catalytic cycle. The process begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Good to excellent yields can be achieved, particularly when coupling with electron-rich boronic acids. mdpi.com The reaction conditions can be optimized by carefully selecting the catalyst, base, and solvent. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] Facilitates the cross-coupling cycle. scielo.bracs.org
Ligand PPh₃, P(t-Bu)₃, Xantphos Stabilizes the palladium center and influences reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ Activates the organoboron reagent to form a boronate complex for transmetalation. scielo.br
Organoboron Reagent Arylboronic acids, Vinylboronic acids Source of the new carbon fragment.

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate. |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of substituted alkenes and demonstrates excellent functional group tolerance. liverpool.ac.ukwikipedia.org

In this reaction, this compound would serve as the aryl halide partner. The catalytic cycle starts with the oxidative addition of the C-Br bond to the Pd(0) catalyst. The resulting organopalladium species then undergoes migratory insertion with an alkene. A subsequent β-hydride elimination releases the final substituted alkene product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgyoutube.com The reaction typically yields the more thermodynamically stable trans isomer with high stereoselectivity. organic-chemistry.orgyoutube.com

Table 2: Common Reagents for Heck Reaction Applications

Component Examples Role in Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ The active catalyst that drives the reaction cycle. organic-chemistry.org
Ligand PPh₃, P(o-tolyl)₃, BINAP Modulates the electronic and steric properties of the catalyst.
Base Et₃N, K₂CO₃, NaOAc Neutralizes the hydrogen halide produced and regenerates the Pd(0) catalyst. wikipedia.org
Alkene Substrate Styrene, Acrylates, Acrylonitrile The coupling partner that gets arylated.

| Solvent | DMF, Acetonitrile, Toluene | Provides the reaction medium. |

The Negishi coupling is a powerful cross-coupling reaction that joins an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.orgnih.gov It is particularly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, the Negishi coupling would involve its reaction with an organozinc reagent, such as an arylzinc or alkylzinc halide. The mechanism follows the typical cross-coupling pathway: oxidative addition of the aryl bromide to the Pd(0) or Ni(0) catalyst, transmetalation of the organic group from the zinc reagent to the metal center, and finally, reductive elimination to form the new C-C bond. wikipedia.org The reaction is known for its efficiency in constructing complex molecular frameworks. wikipedia.orgnih.gov

Table 3: Key Components in Negishi Coupling Strategies

Component Examples Function
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Ni(acac)₂, NiCl₂•glyme Catalyzes the formation of the C-C bond. wikipedia.orgnih.gov
Organozinc Reagent R-Zn-X (prepared from R-Li or R-MgX and ZnX₂) Transfers the organic group to the catalyst in the transmetalation step. wikipedia.org
Organic Halide Aryl bromides, Vinyl iodides, Alkyl bromides The electrophilic coupling partner.

| Solvent | THF, DMF, DMA | The reaction medium, chosen to solubilize the reagents. nih.gov |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide or pseudohalide, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org Organostannanes are advantageous because they are stable to air and moisture and are compatible with a wide array of functional groups. wikipedia.orglibretexts.org A significant drawback, however, is the toxicity of the tin compounds. organic-chemistry.org

The catalytic cycle for the Stille coupling of this compound would begin with the oxidative addition of the C-Br bond to a Pd(0) catalyst. wikipedia.org The subsequent step is transmetalation, where the organic group from the organostannane is transferred to the palladium complex. libretexts.org The cycle concludes with reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Table 4: Representative Conditions for Stille Coupling Protocols

Component Examples Purpose in the Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ The essential catalyst for the cross-coupling process. acs.orgorganic-chemistry.org
Ligand PPh₃, AsPh₃, P(furyl)₃ Fine-tunes the catalyst's stability and reactivity.
Organostannane R-Sn(Bu)₃, R-Sn(Me)₃ (R = Aryl, Vinyl, Alkynyl) The nucleophilic partner that provides the carbon fragment. wikipedia.org
Solvent Toluene, THF, DMF, Dioxane Solubilizes reactants and intermediates.

| Additive (Optional) | LiCl, CuI | Can accelerate the transmetalation step. |

Copper-Mediated Coupling Reactions (e.g., Ullmann-type)

The formation of the aryl ether linkage in this compound is a prime candidate for copper-mediated coupling strategies, most notably the Ullmann condensation. wikipedia.org This reaction type involves the copper-promoted conversion of aryl halides with alcohols to form aryl ethers. wikipedia.org Traditional Ullmann reactions were known for requiring harsh conditions, such as high temperatures (often exceeding 210°C), polar solvents like N-methylpyrrolidone or dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often utilize soluble copper(I) catalysts in conjunction with ligands that stabilize the copper center and facilitate the reaction. Ligands such as N,N-dimethylglycine, picolinic acid, and various diamines have proven effective in promoting the C-O bond formation at significantly lower temperatures, sometimes as low as 90°C. nih.govorganic-chemistry.org The general mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org The reaction is typically performed in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), to deprotonate the alcohol. mdpi.comorganic-chemistry.org

For the synthesis of this compound, this would involve the coupling of 4-bromophenol with a suitable three-carbon synthon in the presence of a copper catalyst. More commonly, the reaction is performed between an aryl halide (like 1-bromo-4-iodobenzene or 1,4-dibromobenzene) and propane-1,3-diol. The use of a ligand-assisted copper catalyst allows for greater functional group tolerance and improved yields compared to traditional methods. nih.govorganic-chemistry.org

ComponentExampleFunctionSource
Copper Source Copper(I) iodide (CuI), Copper(I) chloride (CuCl)Catalyst for C-O bond formation nih.gov
Aryl Halide 4-Bromobenzyl halideElectrophilic partner wikipedia.org
Nucleophile Propan-1,3-diolNucleophilic partner wikipedia.org
Ligand N,N-Dimethylglycine, 1,10-PhenanthrolineStabilizes Cu(I) and facilitates coupling organic-chemistry.org
Base Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)Deprotonates the alcohol mdpi.comorganic-chemistry.org
Solvent Dimethylformamide (DMF), TolueneReaction medium wikipedia.orgmdpi.com
Temperature 90-120 °CProvides activation energy organic-chemistry.orgmdpi.com

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, its derivatives can possess stereocenters, making stereoselective synthesis a critical area of investigation for accessing specific enantiomers, which is vital in fields like medicinal chemistry where enantiomers can have different biological activities. springernature.com

Asymmetric Synthesis of Chiral Derivatives

Asymmetric synthesis refers to the methods used to prepare a specific enantiomer of a chiral compound. springernature.com For derivatives of this compound, chirality could be introduced at the propanol backbone. Several general strategies are applicable for creating such chiral derivatives.

One approach is the use of a chiral catalyst in a key bond-forming step. For instance, the asymmetric reduction of a ketone precursor, such as 1-(4-bromophenoxy)propan-2-one, using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex, could yield an enantiomerically enriched (R)- or (S)-1-(4-bromophenoxy)propan-2-ol.

Another powerful strategy involves starting with a chiral building block from the "chiral pool." For example, enantiopure (R)- or (S)-glycidol could be opened by 4-bromophenol. This nucleophilic ring-opening would result in the formation of an enantiomerically pure chiral diol derivative, which can then be selectively manipulated to produce the target chiral propanol derivative. Similarly, chiral synthons like (R)- or (S)-solketal can be employed.

Continuous flow processes have also emerged as a highly productive method for catalytic enantioselective synthesis, allowing for the efficient production of chiral intermediates that could be used to build more complex molecules from the this compound scaffold. nih.gov

Control of Stereochemistry in Reaction Pathways

Controlling stereochemistry is fundamental to asymmetric synthesis. springernature.com This control can be exerted through several mechanisms:

Substrate Control: A pre-existing stereocenter in the starting material can direct the stereochemical outcome of a subsequent reaction. For example, in the synthesis of a derivative with multiple stereocenters, the configuration of the first center can influence the formation of the second, a concept known as diastereoselection.

Auxiliary Control: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product. This approach has been used for the asymmetric synthesis of chiral cyclopropanes, where an oxazolidinone auxiliary directs a cyclopropanation reaction. rsc.org

Catalyst Control: The chiral catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of enantiomerically enriched product. beilstein-journals.org

In the context of this compound derivatives, controlling the stereochemistry of the propan-1-ol backbone would likely rely on catalyst control for reactions like asymmetric hydrogenation or kinetic resolution, or substrate control if starting from an enantiopure building block. beilstein-journals.org

Cascade Reactions and Annulation Strategies

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105 These reactions are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. 20.210.105dntb.gov.ua

While specific cascade reactions commencing directly from this compound are not prominently documented, its structure lends itself to hypothetical annulation strategies. Annulation is a process where a new ring is formed onto an existing molecule.

A plausible strategy could involve the modification of the terminal alcohol of this compound into a suitable functional group that can participate in a cascade sequence. For example, oxidation of the alcohol to an aldehyde, followed by a multi-component reaction, could lead to the formation of complex heterocyclic systems. L-proline has been shown to catalyze three-component cascade reactions to synthesize pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives, showcasing a model for such complexity-building transformations. researchgate.net

Alternatively, the aryl bromide moiety could be a handle for a cascade initiated by a metal-catalyzed cross-coupling reaction. For instance, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization (annulation) onto the phenoxypropyl side chain, could generate a chromene or other benzofused heterocyclic systems. Copper catalysis is also known to mediate cascade reactions, such as the synthesis of spirocycles from a four-component reaction, demonstrating the potential for intricate transformations involving C-O bond formation and subsequent cyclizations. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the 3-(4-Bromophenoxy)propan-1-ol molecule.

The ¹H NMR spectrum of this compound offers a characteristic fingerprint of its proton environments. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to symmetry. The protons of the propyl chain exhibit specific multiplicities and chemical shifts resulting from their proximity to the electronegative oxygen atoms of the ether and alcohol functional groups. A broad singlet corresponding to the hydroxyl proton is also a key feature of the spectrum. The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available Aromatic Protons
Data not available Data not available Data not available -OCH₂-
Data not available Data not available Data not available -CH₂-
Data not available Data not available Data not available -CH₂OH
Data not available Data not available Data not available -OH

Note: Specific chemical shifts, multiplicities, and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument. The data presented here is a generalized representation.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. The aromatic carbons will resonate in the typical downfield region, while the aliphatic carbons of the propyl chain will appear at higher field strengths. The chemical shifts of the carbons bonded to the oxygen atoms will be deshielded relative to the central carbon of the propyl chain.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available C-Br
Data not available Aromatic C-H
Data not available Aromatic C-H
Data not available Aromatic C-O
Data not available -OCH₂-
Data not available -CH₂-
Data not available -CH₂OH

Note: The specific chemical shifts are dependent on the solvent and instrumental parameters. This table represents a predicted pattern.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the protons of the -OCH₂-, -CH₂-, and -CH₂OH groups of the propyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the 4-bromophenoxy group and the propan-1-ol chain. For example, correlations between the protons of the -OCH₂- group and the aromatic carbon attached to the ether oxygen would confirm the ether linkage.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In a GC-MS analysis, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern would provide further structural clues, with characteristic fragments corresponding to the loss of the hydroxyl group, the propyl chain, or cleavage of the ether bond.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the chemical formula C₉H₁₁BrO, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Table 3: List of Compounds Mentioned

Compound Name

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for elucidating the molecular structure of a compound by probing its vibrational modes. Each functional group within a molecule absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a unique spectral fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, characteristic peaks would be expected for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, C-H stretches of the aromatic ring and alkyl chain, and vibrations associated with the para-substituted bromophenyl group. A detailed analysis would involve assigning specific wavenumbers to these vibrational modes, which would require an experimental spectrum.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and other symmetric vibrations that may be weak in the IR spectrum. A comprehensive study would report the Raman shifts and intensities for the observed vibrational modes.

Computational Chemistry and Theoretical Organic Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about orbital energies and electron distribution.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. imist.manih.gov It focuses on the electron density rather than the complex multi-electron wavefunction, offering a balance of accuracy and computational efficiency. imist.ma A typical DFT study on 3-(4-Bromophenoxy)propan-1-ol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a range of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. While specific data for this compound is not available, a hypothetical DFT study at a common level of theory, such as B3LYP/6-311G(d,p), would typically yield the data presented in the table below.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the use of experimental data in the calculations. scribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation to provide highly accurate molecular structures and energies. While computationally more demanding than DFT, they serve as a benchmark for other methods. A study on this compound using these techniques would provide precise information on its geometry, vibrational frequencies, and electronic energies, further refining the understanding of its fundamental chemical nature.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O and C-C bonds in the propanol (B110389) chain), MD simulations can reveal its conformational landscape.

By simulating the molecule's motion, researchers can identify low-energy conformations, understand the barriers to rotation between different conformers, and analyze how the molecule might change its shape in different environments (e.g., in a solvent or when interacting with a biological target). This analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical and biological properties.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify reactive sites for both electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. youtube.comyoutube.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. nih.govchemrxiv.org It illustrates the electrostatic potential on the surface of the molecule, showing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.orgnih.gov

For this compound, an MESP map would likely show negative potential around the oxygen atoms of the ether and alcohol groups due to their lone pairs of electrons. These areas would be predicted as sites for hydrogen bonding and electrophilic attack. nih.gov The hydrogen atom of the alcohol group would exhibit a positive potential, marking it as a site for nucleophilic interaction. The aromatic ring would show a complex potential surface, influenced by the electron-withdrawing bromine atom and the electron-donating ether linkage. This detailed mapping helps in predicting non-covalent interactions, recognition by other molecules, and the initial steps of chemical reactions. nih.govnih.gov

Based on a comprehensive search, detailed computational and experimental studies specifically focused on the global and local reactivity descriptors, spectroscopic parameter prediction, and intermolecular interactions of This compound are not available in the published scientific literature.

Therefore, it is not possible to provide the specific data and in-depth analysis for the requested sections (4.3.3, 4.4, and 4.5) while adhering to the strict requirement of focusing solely on this compound. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research on the subject molecule.

General methodologies for these types of analyses are well-established in computational and theoretical chemistry. For instance:

Spectroscopic Parameter Prediction involves computational methods to calculate theoretical spectra (e.g., NMR, IR, UV-Vis) which are then compared with experimental data to validate the computed molecular structure and properties.

Intermolecular Interactions and Crystal Packing Analysis are often studied using X-ray crystallography data. Techniques like Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts (e.g., hydrogen bonds, halogen bonds, and van der Waals forces) that govern the crystal packing arrangement.

However, without specific studies on this compound, applying these general descriptions to the target molecule would be speculative and would not meet the requirements for a detailed, data-driven scientific article.

Applications in Complex Molecular Architecture and Materials Science

Utilization as a Synthetic Intermediate for Bioactive Molecules

The strategic placement of a bromine atom on the phenyl ring and a primary alcohol on the propyl chain makes 3-(4-Bromophenoxy)propan-1-ol an ideal starting material for developing new chemical entities with potential therapeutic applications. The bromine can be used in cross-coupling reactions to introduce further complexity, while the alcohol is readily converted into other functional groups.

Research has identified this compound as a key intermediate in the synthesis of potential inhibitors for the enzyme Aromatase P450. Aromatase is a crucial enzyme in the biosynthesis of estrogens and is a major target for the treatment of hormone-dependent breast cancer. The therapeutic strategy involves designing molecules that can bind to the enzyme's active site and block its function.

Azole-based compounds, particularly those containing triazole or imidazole (B134444) rings, are known to be potent inhibitors of cytochrome P450 enzymes, including aromatase. They function by coordinating the nitrogen atom of the azole ring to the iron atom within the enzyme's heme group. The synthesis of these inhibitors often involves a multi-step process where a phenoxy propanol (B110389) derivative, such as this compound, is synthesized first. In subsequent steps, the terminal alcohol group is chemically modified and replaced with an azole moiety to produce the final active inhibitor.

Studies have focused on optimizing the synthesis of various para-substituted phenoxy propanols to maximize the yield of these crucial intermediates. The general synthetic route provides a reliable method for producing a range of precursors for these potential anti-cancer agents.

Table 1: Synthesis of Para-Substituted Phenoxy Propanol Intermediates This table is based on data for related compounds synthesized under similar reaction conditions as described in the cited literature.

Intermediate CompoundSubstituent (at para- position)Reported Yield
3-(4-Fluorophenoxy)propan-1-olFluoro59.29%
3-(4-Iodophenoxy)propan-1-olIodo55.49%
This compoundBromoN/A
3-Phenoxypropan-1-olHydrogenN/A

Data sourced from research on aromatase P450 inhibitor intermediates.

Design and Synthesis of Functional Derivatives

The chemical scaffold of this compound is a foundational element for the design and synthesis of a wide array of functional derivatives. By systematically altering its structure, medicinal chemists can explore how specific chemical features influence biological activity, leading to the development of more potent and selective compounds.

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological effect. The this compound molecule offers several key regions for modification to establish SAR for a given biological target:

The Aromatic Ring: The bromine atom can be moved to the ortho or meta positions, or it can be replaced with other substituents (e.g., chlorine, fluorine, methyl, methoxy (B1213986) groups). These changes alter the electronic properties (electron-withdrawing vs. donating) and steric profile of the ring, which can significantly impact binding affinity to a target protein.

The Alkyl Chain: The three-carbon propyl chain can be shortened or lengthened. This modification alters the flexibility and spatial distance between the aromatic ring and the terminal functional group, which is often crucial for optimal interaction with a receptor or enzyme active site.

The Terminal Alcohol: The hydroxyl group can be converted into other functionalities such as amines, amides, ethers, or esters. Introducing different functional groups, particularly those with varying hydrogen bonding capabilities or charge, can drastically change the molecule's potency and pharmacokinetic properties.

By synthesizing a library of such derivatives and evaluating their biological activity, researchers can build a comprehensive SAR model. This model helps to identify the key chemical features required for activity and guides the rational design of more effective next-generation compounds.

Table 2: Hypothetical SAR Table for Derivatives of this compound This table illustrates the principles of SAR studies by showing how systematic modifications could influence biological activity (represented here as IC₅₀, the concentration for 50% inhibition). The values are for illustrative purposes only.

Modification from Core ScaffoldRationale for ModificationHypothetical IC₅₀ (nM)
Reference: this compound derivativeBaseline activity500
Aryl Ring: Replace 4-Bromo with 4-ChloroTest effect of smaller halogen450
Aryl Ring: Replace 4-Bromo with 4-TrifluoromethylIntroduce strong electron-withdrawing group200
Alkyl Chain: Change from propyl to ethylShorten linker, reduce flexibility>1000
Alkyl Chain: Change from propyl to pentylLengthen linker, increase flexibility750
Terminal Group: Replace -OH with -NH₂Introduce basic amine for potential salt bridge150

Bioisosterism is a strategy used in medicinal chemistry to replace one chemical group with another that retains similar physical or chemical properties, with the goal of improving the biological profile of a compound. This technique can be applied to this compound to fine-tune its properties.

Halogen Bioisosteres: The bromine atom is a classical bioisostere for other groups. It can be replaced with other halogens like chlorine or fluorine. Switching to fluorine, for instance, can sometimes enhance membrane permeability and block metabolic oxidation at that site. Other bioisosteres for a bromo group include the cyano (-CN) or trifluoromethyl (-CF₃) groups, which can alter electronic properties and binding interactions.

Ether Linkage Bioisosteres: The ether oxygen (-O-) is a non-classical bioisostere. Replacing it can have profound effects on the molecule's conformation and metabolic stability. For example, replacing the oxygen with sulfur to create a thioether (-S-) can alter the bond angle and lipophilicity. Substituting it with a methylene (B1212753) group (-CH₂-) removes a hydrogen bond acceptor and increases lipophilicity, which could affect how the molecule is recognized by its biological target.

These subtle but significant changes can lead to derivatives with improved potency, greater selectivity for the target, better metabolic stability (leading to a longer duration of action), or reduced off-target effects.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupPotential Bioisostere(s)Rationale for Replacement
4-Bromo4-Chloro (-Cl)Similar electronics, smaller size
4-Cyano (-CN)Similar size, different electronic and H-bonding properties
4-Trifluoromethyl (-CF₃)Strong electron-withdrawing group, metabolically stable
Ether Oxygen (-O-)Thioether (-S-)Alters bond angle and lipophilicity
Methylene (-CH₂-)Removes H-bond acceptor, increases lipophilicity, alters conformation
Sulfone (-SO₂-)Introduces H-bond acceptor, alters geometry

Modulation of Acceptor Properties for Specific Applications

The electronic character of the 4-bromophenoxy group within this compound is a key feature that can be leveraged in the design of functional molecules. The oxygen atom of the ether linkage and the bromine atom on the phenyl ring have competing electronic effects. While the ether oxygen is an electron-donating group through resonance, the bromine atom is strongly electronegative, leading to an electron-withdrawing inductive effect.

This duality allows the bromophenoxy moiety to act as a modulator of the electronic properties of a larger system. When incorporated into a conjugated molecule, this group can fine-tune the electron density of the aromatic system. By adjusting the electronic nature of the molecule, its ability to accept or donate electrons can be modified. This is a critical consideration in the design of materials for organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the material's function. The 4-bromophenoxy group can thus be used to tailor the acceptor properties of a target molecule for specific applications in materials science.

Contributions to Advanced Materials Research

The functional groups present in this compound—the primary alcohol and the bromo-substituent—provide reactive sites for integrating this compound into a range of advanced materials.

Precursors for Polymeric Materials and Functional Plastics

The terminal hydroxyl (-OH) group on the propanol chain of this compound serves as a key reactive site for polymerization. This makes the compound a viable monomer for the synthesis of various polymeric materials.

Polyurethanes: The alcohol function can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages, the fundamental repeating unit of polyurethanes. By incorporating this compound into a polyurethane backbone, the properties of the resulting polymer can be modified. google.comresearchgate.net

Polyesters: Through esterification reactions with dicarboxylic acids or their derivatives, this compound can be used to synthesize polyesters.

The presence of the bromine atom in the polymer structure imparts specific properties. Brominated compounds are well-known for their flame-retardant capabilities, which could be conferred upon the final polymeric material. Furthermore, the carbon-bromine bond can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer Type Co-reactant Resulting Linkage Potential Property Modification
Polyurethane Diisocyanate (e.g., MDI, TDI) Urethane Flame retardancy, altered thermal properties
Polyester Dicarboxylic Acid (e.g., Terephthalic acid) Ester Increased refractive index, flame retardancy

Components in Organic Electronic Devices (e.g., OLEDs)

While not typically used as a standalone component in organic electronic devices, this compound is a valuable building block for the synthesis of more complex molecules used in Organic Light-Emitting Diodes (OLEDs). researchgate.net The aromatic core is a common feature in many organic semiconductors. nih.gov

The bromophenyl group can be used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to build larger, conjugated systems that are essential for charge transport or light emission in OLEDs. The flexible propoxy chain can act as a solubilizing group or a spacer to prevent aggregation-induced quenching of fluorescence in the solid state. rsc.org Therefore, this compound serves as a synthetic intermediate, providing a versatile scaffold for creating novel host materials or emitters for high-performance OLEDs. nih.govresearchgate.net

Exploration in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. The structure of this compound contains several features that make it a candidate for exploration in supramolecular assembly.

Hydrogen Bonding: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of chains, sheets, or other well-defined aggregates.

π-π Stacking: The electron-rich phenyl ring can interact with adjacent rings through π-π stacking, another key interaction for directing self-assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating atoms to form specific, directional interactions.

The combination of these interactions can guide the molecule to self-assemble into complex, ordered systems such as liquid crystals, organogels, or highly organized crystal lattices. researchgate.net The rational design of such systems is crucial for developing new "smart" materials with tunable properties. rsc.orgfoxchase.org

Mechanistic Investigations of Chemical and Biological Interactions

Elucidation of Reaction Mechanisms in Organic Transformations

There is no specific information available in the reviewed literature detailing the use of 3-(4-Bromophenoxy)propan-1-ol to elucidate reaction mechanisms in organic transformations.

Photoinduced Processes and Their Mechanisms

No studies were found that specifically investigate the photoinduced processes or photochemical reaction mechanisms involving this compound.

Interactions with Biological Targets

Specific research on the interactions of this compound with biological targets is not documented in the available literature.

Binding Affinity and Molecular Recognition Studies

There are no available studies that report on the binding affinity or molecular recognition properties of this compound with any biological targets.

Enzyme Inhibition and Receptor Modulation Mechanisms

No data is available concerning the mechanisms of enzyme inhibition or receptor modulation by this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Processes

Future research is anticipated to focus on the development of more efficient and sustainable catalytic methods for the synthesis of 3-(4-Bromophenoxy)propan-1-ol and related aryl ethers. While traditional methods for aryl ether synthesis exist, emerging catalytic strategies promise higher yields, milder reaction conditions, and greater functional group tolerance.

Key areas of development are expected to include:

Advanced Catalytic Systems: Exploration of novel catalyst systems, including those based on palladium and copper, will likely lead to more efficient C-O bond formation. organic-chemistry.orggoogle.comacs.org The design of sophisticated ligands can enhance catalyst activity and selectivity, allowing for the coupling of a wider range of substrates under milder conditions.

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. Future catalytic processes for producing this compound will likely focus on using environmentally benign solvents, reducing energy consumption, and minimizing waste generation.

Catalyst Heterogenization: To improve catalyst recyclability and simplify product purification, research may be directed towards the development of heterogeneous catalysts. Immobilizing active catalytic species on solid supports could lead to more robust and economically viable manufacturing processes.

A comparative look at potential catalytic approaches is presented in the table below:

Catalyst SystemPotential AdvantagesResearch Focus
Palladium-based CatalystsHigh efficiency and broad substrate scope.Development of new phosphine (B1218219) ligands to improve catalyst stability and activity.
Copper-based CatalystsLower cost compared to palladium and good for specific transformations.Design of new ligands to enhance catalytic performance and expand substrate compatibility. organic-chemistry.org
Heterogeneous CatalystsEase of separation and potential for reuse.Immobilization of palladium or copper complexes on solid supports like polymers or silica.

Integration into Flow Chemistry and Continuous Manufacturing

The principles of flow chemistry and continuous manufacturing are revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.orgbath.ac.ukyoutube.com The synthesis of this compound is a prime candidate for adaptation to these modern manufacturing platforms.

Future research in this area will likely involve:

Development of Flow Synthesis Protocols: Designing and optimizing continuous flow reactors for the synthesis of this compound will be a key objective. This will involve careful control of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

In-line Purification and Analysis: Integration of in-line purification techniques, such as continuous extraction and crystallization, will be crucial for developing a seamless manufacturing process. Real-time analytical methods, like spectroscopy, can be implemented for continuous monitoring of reaction progress and product quality.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. acs.org This approach could be applied to the synthesis of derivatives of this compound, significantly streamlining their production.

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized in the following table:

FeatureBenefit in Flow Chemistry
Enhanced SafetySmaller reaction volumes and better heat dissipation minimize the risks associated with exothermic reactions.
Improved EfficiencyPrecise control over reaction parameters leads to higher yields and reduced reaction times.
ScalabilityProduction can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.
AutomationContinuous processes are amenable to automation, reducing the need for manual intervention and improving reproducibility.

Exploration in Nanoscience and Nanomaterials

The unique chemical structure of this compound makes it a promising candidate for applications in the burgeoning fields of nanoscience and nanotechnology. The brominated aryl group can serve as a reactive site for further chemical modifications, while the hydroxyl group can be used to anchor the molecule to the surface of nanomaterials.

Emerging research directions in this domain may include:

Surface Functionalization of Nanoparticles: The hydroxyl group of this compound could be used to functionalize the surface of various nanoparticles, such as those made of silica, titania, or gold. nih.govumd.edu This surface modification could impart new properties to the nanomaterials, such as altered solubility, biocompatibility, or reactivity.

Precursor for Nanomaterial Synthesis: The compound could serve as a precursor or building block for the synthesis of novel nanostructured materials. For instance, it could be incorporated into metal-organic frameworks (MOFs) or polymers that can be processed into nanofibers or thin films.

Catalytic Applications of Functionalized Nanomaterials: Nanoparticles functionalized with this compound could be designed to have catalytic activity. The brominated ring could be a site for attaching catalytically active metal centers, and the nanoparticle support would provide a high surface area for reactions to occur. nih.govbohrium.com

The following table outlines potential applications in nanoscience:

Application AreaRole of this compoundPotential Impact
Nanoparticle Surface ModificationSurface ligand to alter hydrophobicity and reactivity.Improved dispersion of nanoparticles in various media and creation of reactive surfaces.
NanocompositesMonomer or additive in polymer nanocomposites.Enhanced thermal or mechanical properties of the composite material.
CatalysisPrecursor for creating catalytically active sites on nanomaterials.Development of novel and efficient nanocatalysts for a range of chemical transformations.

Interdisciplinary Applications in Chemical Biology

The field of chemical biology utilizes small molecules to study and manipulate biological systems. The structure of this compound, particularly the presence of the bromine atom, makes it an intriguing candidate for the development of chemical probes and other tools for biological research. febs.org

Future research at the intersection of chemistry and biology could explore:

Development of Chemical Probes: The bromine atom can serve as a versatile handle for further chemical modifications, such as the attachment of fluorescent dyes, affinity tags, or photo-crosslinking groups. nih.govnih.govresearchgate.net This would allow for the creation of chemical probes to study protein-ligand interactions or to identify the cellular targets of bioactive molecules.

Fragment-Based Drug Discovery: In fragment-based drug discovery, small, low-complexity molecules (fragments) are screened for their ability to bind to a biological target. The structure of this compound makes it a suitable candidate for inclusion in fragment libraries. Hits from such screens can then be optimized into more potent and selective drug candidates.

Biomaterials and Drug Delivery: The compound could be incorporated into polymers used for creating biocompatible materials or drug delivery vehicles. The properties of the resulting materials could be fine-tuned by altering the structure and substitution of the aromatic ring.

The potential roles of this compound in chemical biology are summarized below:

ApplicationKey Feature UtilizedPotential Outcome
Chemical ProbesThe bromine atom as a site for further functionalization.Tools to study biological processes and identify new drug targets.
Fragment-Based ScreeningIts relatively simple structure and drug-like properties.Starting points for the development of new therapeutic agents.
BiomaterialsThe ability to be polymerized or attached to other materials.Novel materials for tissue engineering, medical devices, or controlled drug release.

Q & A

Basic Research Question

  • ¹H NMR : The phenolic proton (Ar-O-) appears as a singlet at δ 6.8–7.2 ppm, while the propanol chain shows a triplet for CH₂OH (δ 3.6–3.8 ppm) and a multiplet for CH₂O (δ 4.1–4.3 ppm).
  • ¹³C NMR : The brominated aromatic carbon resonates at δ 120–125 ppm, distinct from non-brominated analogs .
  • IR : A broad O-H stretch at 3200–3400 cm⁻¹ and C-O-C ether vibration at 1240–1270 cm⁻¹ .

Advanced Research Question
High-resolution mass spectrometry (HRMS) differentiates isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) from chlorine-containing analogs. X-ray crystallography (as in ) reveals precise bond angles and distances, critical for confirming stereoelectronic effects in catalysis or crystal packing .

What strategies mitigate competing side reactions (e.g., oxidation, elimination) during functionalization of this compound?

Basic Research Question
Protection of the hydroxyl group (e.g., silylation with TBDMSCl) prevents unwanted oxidation during halogenation or coupling reactions. For example, TEMPO-mediated oxidation to the ketone requires anhydrous conditions to avoid over-oxidation to carboxylic acids .

Advanced Research Question
Flow chemistry systems minimize decomposition by reducing residence time at high temperatures. For instance, continuous flow epoxidation with mCPBA at 0°C achieves >90% conversion without diol formation, leveraging precise temperature and reagent control .

How does this compound serve as a precursor in pharmaceutical intermediates?

Basic Research Question
The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl groups, while the hydroxyl group can be converted to amines (via Mitsunobu reaction) for bioactive molecules. For example, coupling with 4-fluorophenylboronic acid generates intermediates for kinase inhibitors .

Advanced Research Question
In enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphates) resolve racemic mixtures of amino derivatives. Kinetic studies show that steric hindrance from the bromophenoxy group slows epimerization, favoring high enantiomeric excess (ee >95%) in β-blocker analogs .

What computational tools predict the reactivity of this compound in novel reaction environments?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions, predicting activation energies for alkylation or arylations. Molecular dynamics simulations assess solvent effects, showing DMSO stabilizes ionic intermediates better than THF, aligning with experimental yields .

How do structural modifications (e.g., replacing bromine with azide) alter the compound’s biological activity?

Advanced Research Question
Azide derivatives (e.g., 3-azido-2-(4-bromophenoxy)propan-1-ol) enable click chemistry for bioconjugation. In vitro assays show that azide-functionalized analogs exhibit enhanced binding to bacterial penicillin-binding proteins (PBPs), suggesting utility in antibiotic prodrugs .

What are the challenges in scaling up this compound synthesis for industrial research?

Advanced Research Question
Batch reactor limitations include exothermicity during K₂CO₃-mediated reactions, requiring controlled cooling. Continuous flow systems improve heat dissipation and reduce byproducts (e.g., diaryl ethers) by 30%, validated by GC-MS and in-line IR monitoring .

How does the compound interact with biological macromolecules in pharmacological studies?

Advanced Research Question
Molecular docking (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and COX-2 active sites, corroborated by IC₅₀ values (∼5 μM) in COX-2 inhibition assays. Metabolite profiling (LC-MS/MS) identifies glucuronidation as the primary detoxification pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.